2-Amino-5-n-propylbenzenesulfonic acid
Description
2-Amino-5-n-propylbenzenesulfonic acid is an aromatic sulfonic acid derivative with an amino group at the 2-position and an n-propyl substituent at the 5-position of the benzene ring. Its molecular formula is C₉H₁₃NO₃S, with a calculated molecular weight of 215.27 g/mol (estimated based on structural analogs). The compound is structurally related to sulfanilic acid (p-aminobenzenesulfonic acid) but differs in substituent positions and alkyl chain length.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-amino-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-2-3-7-4-5-8(10)9(6-7)14(11,12)13/h4-6H,2-3,10H2,1H3,(H,11,12,13) |
InChI Key |
NWHDCCSQTQOTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-amino-5-n-propylbenzenesulfonic acid with structurally related compounds:
Notes:
Key Research Findings
Substituent Effects on Solubility: The introduction of alkyl groups (methyl or n-propyl) at the 5-position decreases water solubility due to increased hydrophobicity. For example, 2-amino-5-methylbenzenesulfonic acid has moderate solubility, while the n-propyl analog is expected to be less soluble . In contrast, unsubstituted isomers (o-, m-, p-aminobenzenesulfonic acids) exhibit high solubility, attributed to their polar sulfonic acid groups and symmetrical structures .
Thermal Stability: o-, m-, and p-aminobenzenesulfonic acids show high thermal stability (mp >300°C), whereas alkyl-substituted derivatives like 2-amino-5-methylbenzenesulfonic acid and the n-propyl analog likely have lower melting points due to reduced crystallinity .
Reactivity: Steric hindrance from the n-propyl group may slow electrophilic substitution reactions at the aromatic ring compared to smaller substituents (e.g., methyl). However, the amino and sulfonic acid groups remain reactive sites for diazotization or coupling reactions, similar to other aminobenzenesulfonic acids .
Comparative Applications: 2-Amino-5-methylbenzenesulfonic acid: Used in azo dye synthesis and pharmaceutical intermediates. Sulfanilic acid: Widely employed in analytical chemistry (e.g., Griess reagent) and dye manufacturing. this compound: Potential applications in surfactants or specialty polymers, leveraging its hydrophobic alkyl chain .
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